1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS No.:
Cat. No.: VC17650864
Molecular Formula: C9H12N4O
Molecular Weight: 192.22 g/mol
* For research use only. Not for human or veterinary use.
![1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one -](/images/structure/VC17650864.png)
Specification
Molecular Formula | C9H12N4O |
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Molecular Weight | 192.22 g/mol |
IUPAC Name | 1-butyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C9H12N4O/c1-2-3-4-13-8-7(5-12-13)9(14)11-6-10-8/h5-6H,2-4H2,1H3,(H,10,11,14) |
Standard InChI Key | QBQFHEBZANAORE-UHFFFAOYSA-N |
Canonical SMILES | CCCCN1C2=C(C=N1)C(=O)NC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 1-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one consists of a pyrazolo[3,4-d]pyrimidin-4-one system, where the pyrazole ring (positions 1–3) is fused to a pyrimidinone ring (positions 4–7). The tert-butyl group () is attached to the N1 nitrogen of the pyrazole ring, conferring steric bulk and influencing electronic properties . Key structural parameters include:
Spectral Characterization
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IR Spectroscopy: Strong absorption bands at 1680–1700 cm (C=O stretch) and 3100–3200 cm (N-H stretch) .
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H NMR: Signals at δ 1.45 ppm (9H, s, tert-butyl), δ 8.20 ppm (1H, s, H3), and δ 10.2 ppm (1H, s, NH) .
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C NMR: Peaks at δ 28.1 (tert-butyl carbons), δ 155.6 (C=O), and δ 148.2–150.4 (pyrimidinone carbons) .
Synthesis and Reaction Pathways
One-Pot Synthesis Using POCl3_33
A scalable method involves reacting 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile with carboxylic acids in the presence of phosphorus oxychloride (POCl). POCl serves dual roles as a chlorinating agent and oxidant, facilitating cyclization to form the pyrimidinone ring . Key steps include:
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Chlorination: POCl converts the nitrile group to an intermediate acyl chloride.
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Cyclization: Intramolecular nucleophilic attack forms the pyrimidinone ring.
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Oxidation: Aromaticity is achieved through dehydrogenation .
Alternative Routes
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Hydrazinolysis: 4-Chloro derivatives react with hydrazine to yield hydrazide intermediates, which are further functionalized .
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Suzuki Coupling: Palladium-catalyzed cross-coupling introduces aryl groups at position 6 .
Biological Activities and Mechanisms
Antifungal Applications
Derivatives of 1-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibit potent activity against Botrytis cinerea and Sclerotinia sclerotiorum. Compound 6i (R = Me) achieved 100% inhibition of Sclerotinia at 50 mg/L and 82% at 10 mg/L . Mechanistic studies suggest interference with fungal cell wall synthesis via chitin synthase inhibition .
Comparative Analysis with Structural Analogs
Recent Advances and Future Directions
Recent work focuses on optimizing substituents at C6 to enhance bioavailability. For instance, introducing electron-withdrawing groups (e.g., Cl, NO) improves kinase affinity, while alkyl chains increase lipophilicity for blood-brain barrier penetration . Computational docking studies reveal that the tert-butyl group occupies hydrophobic pockets in EGFR, stabilizing inhibitor binding .
Future research should explore:
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Hybrid Molecules: Combining pyrazolo[3,4-d]pyrimidin-4-one cores with known pharmacophores (e.g., chalcones, quinazolines).
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Prodrug Strategies: Masking the NH group to improve oral absorption.
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